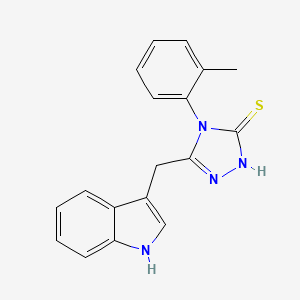![molecular formula C17H13NO4S B7827921 methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate](/img/structure/B7827921.png)
methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate is a complex organic compound that features a unique combination of indene, thiophene, and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate typically involves a multi-step process:
Formation of the Indene Derivative: The starting material, 1,3-dioxoindene, is synthesized through the oxidation of indene using reagents such as potassium permanganate or chromium trioxide.
Condensation Reaction: The indene derivative undergoes a condensation reaction with methylamine to form the intermediate compound.
Thiophene Ring Introduction: The intermediate is then reacted with 4-methylthiophene-2-carboxylic acid under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions efficiently.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or potassium dichromate.
Reduction: Reduction reactions can be performed on the indene moiety using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium dichromate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, alcohols, acidic or basic catalysts.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides or esters with different alkyl or aryl groups.
科学的研究の応用
Methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
作用機序
The mechanism of action of methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to reduced inflammation or inhibition of cancer cell growth.
類似化合物との比較
Similar Compounds
Methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylbenzoate: Similar structure but with a benzene ring instead of thiophene.
Methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylfuran-2-carboxylate: Similar structure but with a furan ring instead of thiophene.
Uniqueness
Structural Features: The presence of the thiophene ring in methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate imparts unique electronic properties compared to its analogs.
特性
IUPAC Name |
methyl 3-[(1,3-dioxoinden-2-ylidene)methylamino]-4-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c1-9-8-23-16(17(21)22-2)13(9)18-7-12-14(19)10-5-3-4-6-11(10)15(12)20/h3-8,18H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNDWAGCNUJKLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC=C2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=C1NC=C2C(=O)C3=CC=CC=C3C2=O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(5-bromopyridin-2-yl)amino]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7827842.png)
![2-[1-[3,5-bis(trifluoromethyl)anilino]ethylidene]indene-1,3-dione](/img/structure/B7827845.png)
![3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]indol-2-one](/img/structure/B7827847.png)

![2-[(4-Chlorophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B7827862.png)
![2-[(4-ethoxyanilino)methylidene]indene-1,3-dione](/img/structure/B7827863.png)
![2-[phenyl-(2-phenylhydrazinyl)methylidene]indene-1,3-dione](/img/structure/B7827866.png)

![(2E)-2-[(4-methoxyanilino)methylidene]-3-oxo-N-phenylbutanamide](/img/structure/B7827893.png)
![(2Z)-3-oxo-N-phenyl-2-[[4-(trifluoromethyl)anilino]methylidene]butanamide](/img/structure/B7827897.png)
![2-[[(4-methyl-6-pyridin-2-ylsulfanylpyrimidin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827910.png)
![2-[1-(1,3-benzodioxol-5-ylamino)ethylidene]indene-1,3-dione](/img/structure/B7827913.png)
![N'-[1-(1,3-dioxoinden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B7827929.png)
![2-[[(6-methoxypyridin-3-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7827941.png)
